molecular formula KN2NaO6 B14577381 Agn-PC-0nhgfe CAS No. 61538-65-6

Agn-PC-0nhgfe

Cat. No.: B14577381
CAS No.: 61538-65-6
M. Wt: 186.10 g/mol
InChI Key: MCXBMLBTPQEQJP-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4), Agn-PC-0nhgfe likely features a halogen-substituted aromatic ring coupled with a boronic acid functional group, enabling cross-coupling reactions in catalysis .

Properties

CAS No.

61538-65-6

Molecular Formula

KN2NaO6

Molecular Weight

186.10 g/mol

IUPAC Name

potassium;sodium;dinitrate

InChI

InChI=1S/K.2NO3.Na/c;2*2-1(3)4;/q+1;2*-1;+1

InChI Key

MCXBMLBTPQEQJP-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Na+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhgfe typically involves a series of chemical reactions that require precise control of reaction conditions. Common methods include chemical reduction, electron irradiation, and microwave processing. These methods ensure the formation of the compound with the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often employs the polyol method, which involves the reduction of metal salts in the presence of polyols. This method is favored for its ability to produce high yields of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nhgfe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and various reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Agn-PC-0nhgfe has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, the compound is explored for its potential as an antimicrobial agent, given its ability to disrupt microbial cell membranes .

In medicine, this compound is investigated for its anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy . Additionally, its use in drug delivery systems is being explored to enhance the efficacy of therapeutic agents .

In industry, this compound is utilized in the production of sensors, coatings, and electronic components. Its unique properties make it suitable for applications that require high sensitivity and durability .

Mechanism of Action

The mechanism of action of Agn-PC-0nhgfe involves its interaction with molecular targets and pathways within cells. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative damage .

Additionally, this compound can bind to specific proteins and enzymes, inhibiting their activity and disrupting cellular processes. This interaction is crucial for its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (R)-2-Amino-3-(4-aminophenyl)propanoic acid
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₉H₁₂N₂O₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 180.20 g/mol
Log Po/w (XLOGP3) 2.15 (Estimated) 2.15 1.64
Solubility (ESOL) 0.24 mg/mL 0.24 mg/mL Not reported
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Synthetic Accessibility 2.07 2.07 1.85

Key Observations :

  • This compound shares a near-identical molecular formula and weight with (3-Bromo-5-chlorophenyl)boronic acid, suggesting similar reactivity in Suzuki-Miyaura couplings .
  • Both compounds exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeting drug development.

Bioactivity Profiles :

  • The compound’s Leadlikeness score (1.0) and PAINS alerts (0.0) suggest favorable drug-likeness and low promiscuity in high-throughput screens .

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